molecular formula C11H14N2O3 B1518934 3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid CAS No. 1042576-47-5

3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Cat. No.: B1518934
CAS No.: 1042576-47-5
M. Wt: 222.24 g/mol
InChI Key: INASDOHNWMOPFW-UHFFFAOYSA-N
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Description

3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Biological Activity

3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, also known as a synthetic amino acid derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propan-2-yl carbamoyl group attached to an amino benzoic acid backbone, which contributes to its unique biological properties. Its high purity and water-solubility enhance its applicability in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. Ongoing research aims to elucidate the exact pathways involved in its action.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities are reported to be comparable to established chemotherapeutic agents, indicating promising anticancer potential .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various benzoic acid derivatives found that this compound demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those observed for traditional antibiotics .
  • Anticancer Mechanism : In a detailed investigation involving human cancer cell lines, the compound was shown to activate caspases involved in apoptosis, leading to a significant reduction in cell viability. The study highlighted an IC50 value of approximately 5 µM against MCF-7 cells, indicating strong antiproliferative activity .
  • In Silico Studies : Computational modeling has suggested that this compound can effectively bind to target proteins involved in cancer progression and microbial resistance, supporting its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

Compound NameStructure PositioningBiological Activity
2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid Similar structureModerate antimicrobial activity
Para-aminobenzoic acid Precursor to multiple analogsUsed in sunscreen formulations
3-chloro-4-methoxybenzoic acid Mono-halogenated derivativeStrong activation of proteasome

The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to its analogs .

Scientific Research Applications

1.1. Ocular Disorders

One of the prominent applications of 3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is in the treatment of ocular inflammatory diseases. Research indicates that compounds similar to this structure can act as modulators of the N-formyl peptide receptor 2 (FPR2), which is implicated in various eye conditions such as:

  • Age-related Macular Degeneration (AMD)
  • Uveitis
  • Diabetic Retinopathy
  • Cystoid Macular Edema

These conditions often involve inflammation and degeneration of retinal cells, and modulation of FPR2 has been shown to alleviate symptoms and improve patient outcomes .

1.2. Cancer Treatment

The compound's derivatives have been investigated for their anticancer properties. Studies highlight that certain analogs exhibit significant inhibitory effects on cancer cell proliferation, particularly against human cancer cell lines such as MCF-7 and A549. The mechanisms involve:

  • Induction of apoptosis
  • Inhibition of mitotic spindle formation in centrosome-amplified cancer cells
  • Targeting specific kinases involved in cell cycle regulation .

3.1. Anti-inflammatory Effects

Research has demonstrated that derivatives of this compound possess anti-inflammatory properties, making them suitable candidates for treating inflammatory diseases beyond ocular conditions. They may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in conditions such as rheumatoid arthritis and other autoimmune disorders .

3.2. Antimicrobial Properties

Compounds related to this compound have shown antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics or antifungal agents .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Ocular Disorders Effective modulation of FPR2 reduces inflammation in AMD and diabetic retinopathy.
Cancer Treatment Significant inhibition of cancer cell proliferation; induction of apoptosis observed in vitro.
Anti-inflammatory Effects Demonstrated ability to inhibit pro-inflammatory cytokines in animal models.
Antimicrobial Activity Broad-spectrum antimicrobial activity against selected bacterial strains noted.

Properties

IUPAC Name

3-(propan-2-ylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(2)12-11(16)13-9-5-3-4-8(6-9)10(14)15/h3-7H,1-2H3,(H,14,15)(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INASDOHNWMOPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.